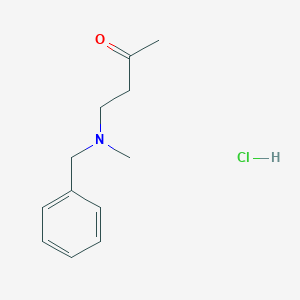
5-Fluoro-4-iodothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodothiophene-2-carboxylic acid is an organic compound that belongs to the class of halogenated thiophenes It is characterized by the presence of both fluorine and iodine atoms attached to a thiophene ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 5-fluorothiophene-2-carboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
5-Fluoro-4-iodothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Fluorothiophene-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Iodothiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
5-Bromo-4-iodothiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.
Uniqueness
5-Fluoro-4-iodothiophene-2-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a versatile building block in organic synthesis.
Properties
Molecular Formula |
C5H2FIO2S |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
5-fluoro-4-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2FIO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) |
InChI Key |
LJKLJAMDZRAZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1I)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


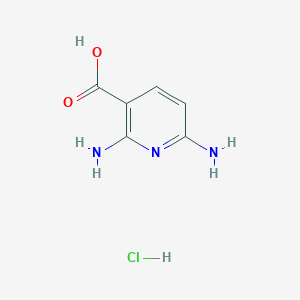
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
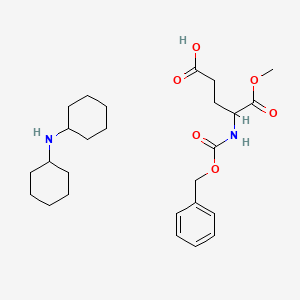
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)


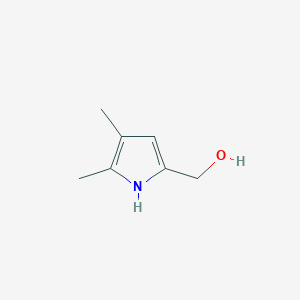


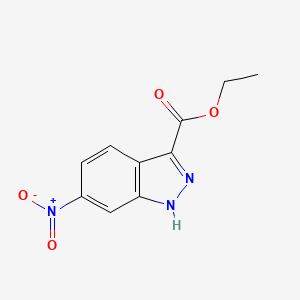
![8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
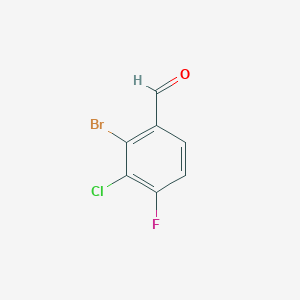
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
